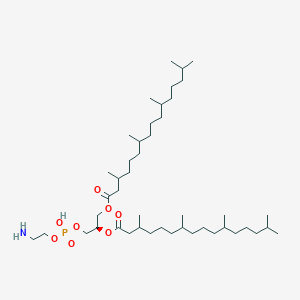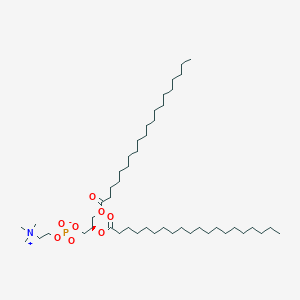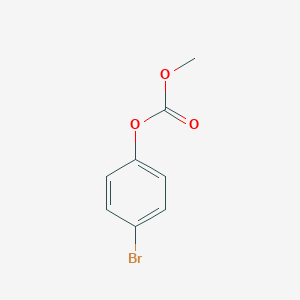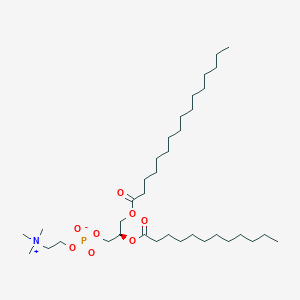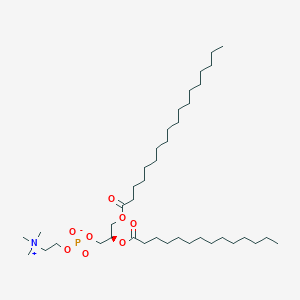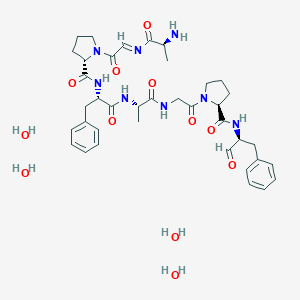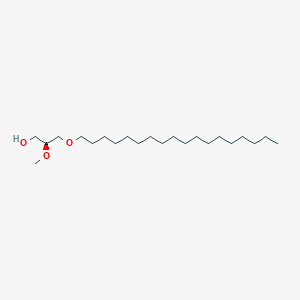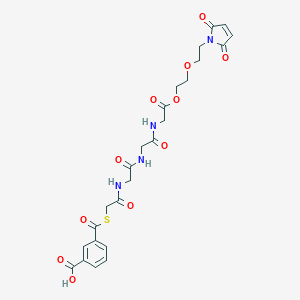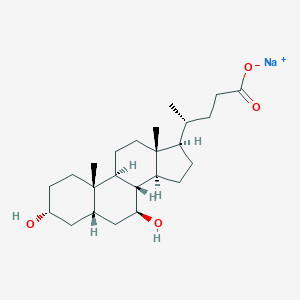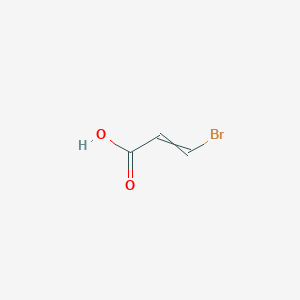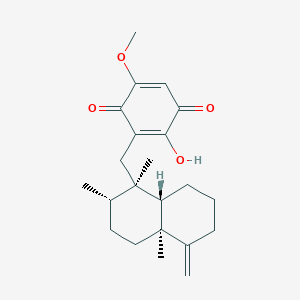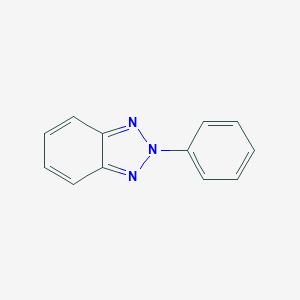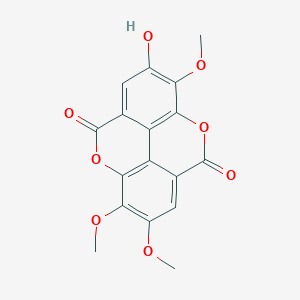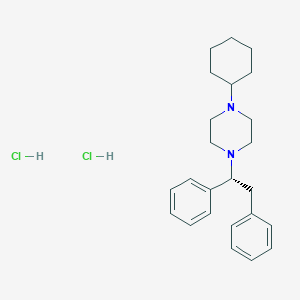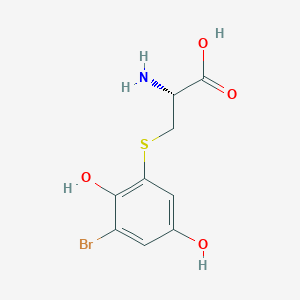
2-Bromo-6-cystein-S-ylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cystein-S-ylhydroquinone (BrCysSQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of hydroquinone, which is a common antioxidant found in many foods. BrCysSQ has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of applications in the field of medicine and biochemistry.
Wirkmechanismus
The exact mechanism of action of 2-Bromo-6-cystein-S-ylhydroquinone is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species, thereby reducing oxidative stress and inflammation in the body. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone may interact with various cellular signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
2-Bromo-6-cystein-S-ylhydroquinone has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of oxidative stress and inflammation
2. Protection of neurons from damage
3. Inhibition of tumor cell growth
4. Regulation of cellular signaling pathways
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is its potent antioxidant and anti-inflammatory activity, which makes it a useful tool for studying the effects of oxidative stress and inflammation on various biological processes. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective research tool.
One of the limitations of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of 2-Bromo-6-cystein-S-ylhydroquinone may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize experimental findings.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Bromo-6-cystein-S-ylhydroquinone, including:
1. Further investigation of its mechanism of action
2. Exploration of its potential as a therapeutic agent for oxidative stress-related diseases
3. Investigation of its potential as a neuroprotective agent for neurological disorders
4. Examination of its effects on cellular signaling pathways
5. Development of novel derivatives of 2-Bromo-6-cystein-S-ylhydroquinone with improved properties and efficacy.
In conclusion, 2-Bromo-6-cystein-S-ylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties that has been widely used in scientific research. While its mechanism of action is not fully understood, it has a number of potential applications in the fields of medicine and biochemistry. Further research is needed to fully explore its potential as a therapeutic agent for a variety of diseases and to develop novel derivatives with improved properties.
Synthesemethoden
2-Bromo-6-cystein-S-ylhydroquinone can be synthesized through a multi-step process involving the reaction of hydroquinone with bromine and cysteine. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cystein-S-ylhydroquinone has been used in a variety of scientific research applications, including:
1. Antioxidant Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
2. Anti-Inflammatory Activity: 2-Bromo-6-cystein-S-ylhydroquinone has also been shown to have anti-inflammatory activity, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have neuroprotective activity, which could make it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Eigenschaften
CAS-Nummer |
127391-97-3 |
|---|---|
Produktname |
2-Bromo-6-cystein-S-ylhydroquinone |
Molekularformel |
C9H10BrNO4S |
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
ZGGBQRJPGKLWMM-LURJTMIESA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
Kanonische SMILES |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
Andere CAS-Nummern |
127391-97-3 |
Synonyme |
2-bromo-6-(cystein-S-yl)hydroquinone 2-bromo-6-cystein-S-ylhydroquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



